4'-Chloro-3',5'-dinitroacetophenone
Description
4'-Chloro-3',5'-dinitroacetophenone is a nitro-substituted acetophenone derivative characterized by a chloro group at the 4' position and nitro groups at the 3' and 5' positions on the aromatic ring. It is synthesized via Friedel-Crafts acylation using 3,5-dinitro-p-toluoyl chloride and chlorobenzene in the presence of aluminum chloride, yielding a product with a melting point of 118°C . This compound serves as a precursor in organic synthesis, particularly in reactions involving nitration and electrophilic substitution.
Properties
CAS No. |
52129-70-1 |
|---|---|
Molecular Formula |
C8H5ClN2O5 |
Molecular Weight |
244.59 g/mol |
IUPAC Name |
1-(4-chloro-3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H5ClN2O5/c1-4(12)5-2-6(10(13)14)8(9)7(3-5)11(15)16/h2-3H,1H3 |
InChI Key |
HRQFCDXXFJOADN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 4'-Chloro-3',5'-dinitroacetophenone and analogous compounds:
*Melting point reported for reaction product (1-methyl-3-diethylamino-5,7-dinitronaphthalene).
Key Research Findings
- Environmental and Safety Considerations : Musk ketone’s high logP (4.24 at 25°C) indicates significant hydrophobicity, contributing to bioaccumulation risks in aquatic environments . Regulatory frameworks (e.g., EU REACH) mandate hazard labeling for nitroaromatic compounds .
- Thermal Stability: Nitro groups in this compound may pose explosion risks under extreme conditions, necessitating careful handling compared to methoxy- or hydroxy-substituted derivatives .
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